

Technical Support Center: Meeting ASTM A924 Coating Weight Requirements

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Compound of Interest

Compound Name: A924

Cat. No.: B1666455

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in meeting the coating weight requirements outlined in ASTM **A924**.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for failing to meet ASTM **A924** coating weight specifications?

A1: The most common reasons for failing to meet ASTM **A924** coating weight requirements include inconsistent coating thickness, coatings that are either too thick or too thin, poor adhesion of the coating, and various surface defects.^{[1][2][3][4]} These issues often stem from variations in the hot-dip galvanizing process parameters and the composition of the base steel.

Q2: How does the chemical composition of the steel affect the zinc coating weight?

A2: The silicon (Si) and phosphorus (P) content in the steel have a significant impact on the reactivity of the steel with molten zinc.^{[5][6]} High levels of these elements can lead to the formation of thicker and more brittle zinc-iron alloy layers.^[5] This phenomenon, particularly the effect of silicon, is often referred to as the "Sandelin effect," where certain silicon ranges can cause accelerated growth of the coating.^{[6][7]}

Q3: What are the approved methods for measuring coating weight according to ASTM **A924**?

A3: ASTM **A924** specifies two approved methods for determining coating weight: the weigh-strip-weigh method and the X-ray fluorescence (XRF) method.[\[8\]](#)[\[9\]](#) The weigh-strip-weigh method is a destructive test that involves weighing a sample before and after chemically removing the coating, while XRF is a non-destructive technique.[\[10\]](#)[\[11\]](#)

Q4: What is the "triple-spot test" mentioned in ASTM **A924**?

A4: The triple-spot test is a sampling procedure used to ensure the uniformity of the coating weight across the steel sheet.[\[9\]](#)[\[12\]](#) It requires taking three samples from specific locations on the sheet: one from the center and one from each edge.[\[9\]](#)[\[10\]](#) The average of the coating weight measurements from these three spots is the triple-spot average, which must meet the minimum requirements of the specified coating designation.[\[12\]](#)[\[13\]](#)

Troubleshooting Guides

Issue 1: Coating Weight is Consistently Below Specification (Too Thin)

Possible Causes:

- Low Steel Reactivity: The silicon and/or phosphorus content of the steel may be very low.[\[5\]](#)[\[7\]](#)
- Short Immersion Time: The steel may not be spending enough time in the molten zinc bath for the coating to form to the required thickness.
- Low Bath Temperature: A lower bath temperature can decrease the rate of the reaction between the zinc and the steel.[\[14\]](#)[\[15\]](#)
- High Withdrawal Speed: Rapid withdrawal from the zinc bath can result in a thinner coating.

Troubleshooting Steps:

- Verify Steel Chemistry: Analyze the silicon and phosphorus content of the base steel. If it is a low-reactivity steel, consider increasing the immersion time or bath temperature within acceptable limits. For very low silicon steels, abrasive blasting of the surface prior to galvanizing can increase surface area and promote a thicker coating.[\[16\]](#)

- **Increase Immersion Time:** Incrementally increase the duration the steel is immersed in the zinc bath and measure the effect on coating weight.
- **Adjust Bath Temperature:** Cautiously increase the zinc bath temperature. Monitor the coating for any adverse effects, such as increased dross formation.[\[14\]](#)
- **Reduce Withdrawal Speed:** Slowing the speed at which the steel is removed from the zinc bath can lead to a thicker coating.

Issue 2: Coating Weight is Consistently Above Specification (Too Thick)

Possible Causes:

- **High Steel Reactivity:** The steel may have a high silicon or phosphorus content, falling within a reactive range of the Sandelin curve.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Excessive Immersion Time:** Leaving the steel in the zinc bath for too long can lead to the formation of excessively thick and brittle alloy layers.[\[14\]](#)
- **High Bath Temperature:** Higher temperatures can accelerate the growth of the zinc-iron alloy layers.[\[14\]](#)[\[15\]](#)

Troubleshooting Steps:

- **Analyze Steel Composition:** Determine the silicon and phosphorus levels. If the steel is highly reactive, reducing the immersion time is a primary method for controlling coating thickness.[\[7\]](#)
- **Minimize Immersion Time:** For reactive steels, reduce the time in the galvanizing kettle to the minimum necessary to achieve a fully coated product.
- **Optimize Bath Temperature:** While counterintuitive, for some high-silicon steels, increasing the bath temperature to a higher range (e.g., above 475°C) can sometimes result in a thinner, more compact coating layer.[\[17\]](#) However, this should be done with caution as it can also increase dross formation.

- Consider Bath Chemistry Modifications: The addition of nickel to the zinc bath can help mitigate the effects of reactive steels and produce a thinner coating.

Issue 3: Inconsistent Coating Weight Across the Steel Sheet

Possible Causes:

- Uneven Heating of the Steel: If the steel does not reach a uniform temperature before entering the zinc bath, the reaction rate will vary across its surface.
- Inconsistent Bath Temperature or Composition: Variations in the temperature or chemistry of the zinc bath can lead to non-uniform coating formation.^[1]
- Fluctuations in Line Speed: In a continuous galvanizing line, variations in the speed of the steel strip can cause inconsistent coating thickness.^[1]

Troubleshooting Steps:

- Ensure Uniform Preheating: Verify that the preheating process brings the entire steel piece to a consistent temperature.
- Monitor and Control Bath Parameters: Implement regular monitoring and control of the zinc bath temperature and composition to ensure stability.^[1]
- Stabilize Line Speed: In continuous processes, use feedback systems to maintain a constant processing speed.^[1]
- Check Air Knives (if applicable): In continuous galvanizing, ensure air knives used to control coating thickness are functioning correctly and applying uniform pressure.

Data Presentation

Table 1: Effect of Steel Silicon Content on Galvanized Coating Characteristics

Silicon (Si) Content (%)	Category	Typical Coating Appearance	Typical Coating Thickness
< 0.04	Low Reactivity	Bright and shiny	Normal
0.04 - 0.14	Sandelin Range (High Reactivity)	Dull gray, matte, potentially rough	Thicker, can be excessively thick and brittle
0.15 - 0.22	Medium Reactivity	Typically bright	Slightly thicker than normal
> 0.22	High Reactivity	Matte gray and rough	Thicker than minimum requirements

Source: Adapted from industry guidelines and research papers.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Influence of Zinc Bath Temperature on Coating Thickness

Temperature Range (°C)	Effect on Zinc-Iron Reaction	Viscosity of Molten Zinc	General Impact on Coating Thickness
445 - 460	Standard reaction rate	Normal	Optimal for many applications
> 460	Increased reaction rate	Lower	Can lead to thicker alloy layers and increased dross
480	Peak reactivity in some studies	Lower	May result in the highest coating thickness for a given immersion time
530 - 537	Different phase formation	Lower	Can result in a thinner, denser coating for specific applications

Source: Compiled from experimental data in research publications.[\[14\]](#)[\[15\]](#)[\[17\]](#)

Experimental Protocols

Protocol 1: Coating Weight Determination by Weigh-Strip-Weigh Method (based on ASTM A90)

Objective: To determine the coating weight of a zinc-coated steel sample through a destructive chemical stripping method.

Materials:

- Zinc-coated steel sample of a known surface area (minimum 3200 mm²).
- Analytical balance (resolution of at least 0.1 mg).
- Stripping solution: Hydrochloric acid (concentrated) with an inhibitor (e.g., antimony trioxide solution).
- Beakers, tongs, and personal protective equipment (gloves, goggles, lab coat).
- Drying oven or air dryer.

Procedure:

- **Sample Preparation:** Cut a sample of the coated steel to a size with a known surface area. Clean the sample of any dirt, grease, or moisture.
- **Initial Weighing:** Accurately weigh the clean, dry sample using the analytical balance. Record this weight as W1.
- **Stripping:** Immerse the sample in the inhibited hydrochloric acid solution. The inhibitor is crucial to prevent the acid from attacking the base steel. The zinc coating will dissolve, which is typically indicated by the cessation of bubbling.
- **Cleaning and Drying:** Once the coating is completely stripped, remove the sample from the acid, rinse it thoroughly with water, and then with alcohol. Dry the sample completely.
- **Final Weighing:** Weigh the stripped, dry sample on the same analytical balance. Record this weight as W2.

- Calculation: Calculate the coating weight using the following formula: $\text{Coating Weight (g/m}^2\text{)} = [(W1 - W2) / \text{Surface Area (m}^2\text{)}]$

Protocol 2: Coating Weight Determination by X-Ray Fluorescence (XRF) (based on ASTM A754)

Objective: To non-destructively determine the coating weight of a zinc-coated steel sample using XRF.

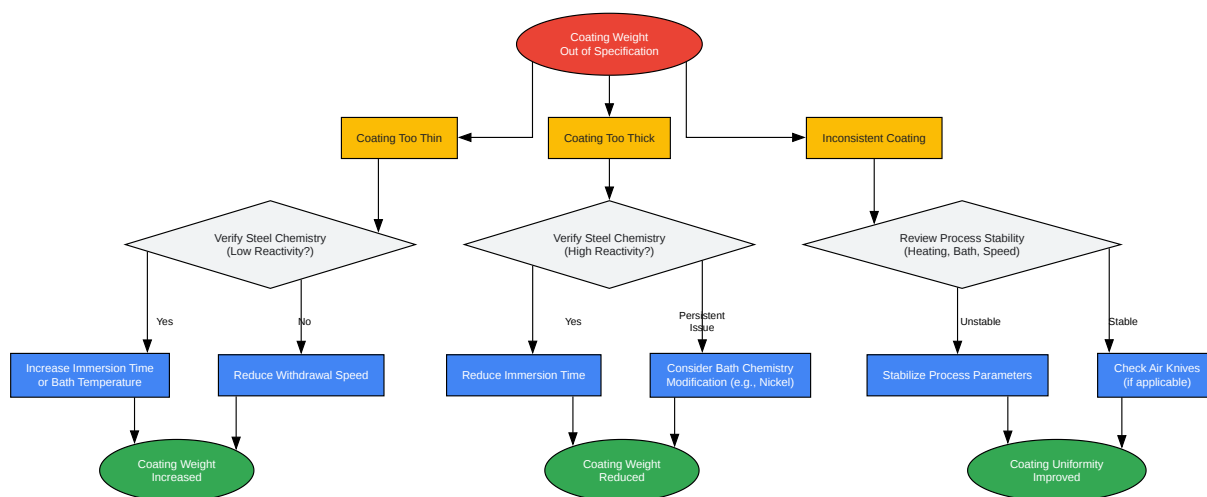
Materials:

- XRF spectrometer calibrated for the specific coating type being measured.
- Zinc-coated steel sample.
- Calibration standards with known coating weights.

Procedure:

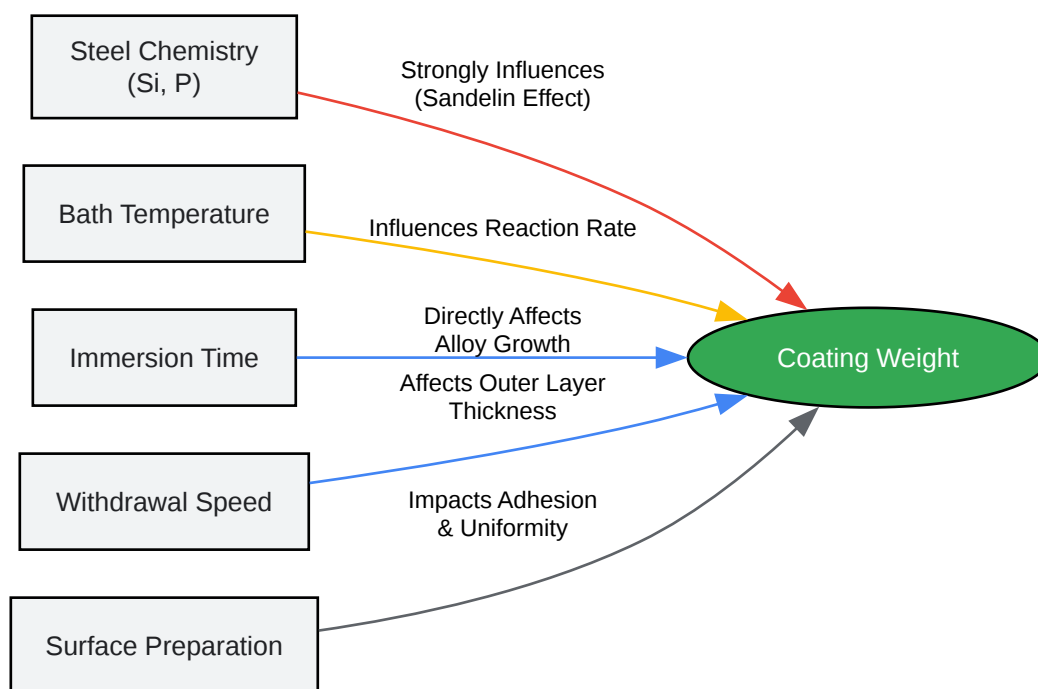
- Instrument Calibration: Calibrate the XRF instrument according to the manufacturer's instructions using certified reference standards that are representative of the coating being tested.
- Sample Placement: Place the steel sample in the measurement area of the XRF spectrometer. Ensure the sample is flat and properly positioned.
- Measurement: Initiate the measurement process as per the instrument's operating procedure. The instrument will bombard the sample with X-rays and detect the fluorescent X-rays emitted from the coating and the substrate.
- Data Acquisition: The instrument's software will process the spectral data and calculate the coating weight based on the calibration.
- Triple-Spot Measurement: For ASTM **A924** compliance, take measurements at the three specified locations on the sheet (edge-center-edge) to perform the triple-spot test.

Mandatory Visualization



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Caption: Troubleshooting workflow for ASTM **A924** coating weight issues.



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Caption: Key process variables influencing final coating weight.

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